3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
MOFFPDLCLRRCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3 3 Methylfuran 2 Yl 1h Pyrazol 5 Amine
Retrosynthetic Analysis of the 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The most common and effective strategy for synthesizing 5-aminopyrazoles involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.gov
Applying this logic to this compound (I), the primary disconnection is made across the pyrazole (B372694) ring's N1-C5 and C3-C4 bonds. This approach identifies hydrazine and a β-ketonitrile as the key precursors. This leads back to 3-(3-methylfuran-2-yl)-3-oxopropanenitrile (B2553366) (II) as the critical intermediate. This intermediate can be conceptually derived from the acylation of a suitable 3-methylfuran (B129892) precursor (III) with a cyanoacetylating agent. This retrosynthetic pathway is advantageous as it relies on the robust and widely applicable formation of the pyrazole ring from acyclic precursors.
Figure 1: Retrosynthetic Analysis of this compound
Established Synthetic Routes for Pyrazole-Furan Hybrid Scaffolds
The construction of molecules containing both pyrazole and furan (B31954) rings can be achieved through various established synthetic protocols. These methods are broadly categorized based on the nature of the bond-forming reactions.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. For the synthesis of pyrazole-furan hybrids and related structures, several MCRs have been developed.
A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of a β-ketoester, hydrazine, an aldehyde, and malononitrile (B47326). beilstein-journals.orgmdpi.com In a typical sequence, the β-ketoester and hydrazine first react to form a pyrazolone (B3327878) intermediate. Concurrently, a Knoevenagel condensation between the aldehyde and malononitrile generates a reactive Michael acceptor. A subsequent Michael addition and intramolecular cyclization cascade yields the final fused heterocyclic system. beilstein-journals.org These reactions can be catalyzed by simple bases like piperidine (B6355638) or environmentally benign catalysts in aqueous media. mdpi.com
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Four-component | Hydrazine, β-ketoester, Aldehyde, Malononitrile | Piperidine, Water, RT | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Three-component | 1,3-Dicarbonyl, DMF-DMA, Hydrazine | 2,2,2-Trifluoroethanol | 1,4,5-Substituted Pyrazoles | beilstein-journals.orgnih.gov |
| Three-component | Enaminone, Hydrazine, Aryl Halide | Copper catalyst | 1,3-Substituted Pyrazoles | beilstein-journals.orgnih.gov |
| Three-component | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Pyruvic Acid, Aromatic Amine | Acetic Acid, Reflux | Pyrazolo furan-2(5H)-one derivatives | nih.gov |
Condensation reactions are the most traditional and widely used methods for pyrazole synthesis. rsc.org The cornerstone of this approach is the reaction of a 1,3-dielectrophilic species with hydrazine or its substituted derivatives. nih.gov
The most direct route to 5-aminopyrazoles, such as the target structure, is the condensation of β-ketonitriles with hydrazine. nih.gov The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to cyclization and formation of the stable aromatic pyrazole ring. nih.gov
Variations of this method include the use of α,β-unsaturated ketones (chalcones), which react with hydrazines to first form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov The regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyl compounds can sometimes be an issue, potentially leading to mixtures of regioisomers. nih.gov
| Electrophilic Precursor | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-Ketonitrile | Hydrazine | Acid or Base catalyst | 5-Aminopyrazole | nih.gov |
| 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide, RT | 1-Aryl-3,5-disubstituted Pyrazole | nih.gov |
| α,β-Unsaturated Ketone (Chalcone) | Hydrazine | DMF, LDA, Oxidation | 1,3,5-Trisubstituted Pyrazole | nih.gov |
| 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine | Vilsmeier Formylation (POCl₃/DMF) | 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |
Complex heterocyclic systems often require multi-step synthetic sequences. These pathways allow for the controlled introduction of functional groups and the construction of the desired scaffold with high chemo- and regioselectivity. For pyrazole-furan hybrids, a common strategy involves the initial synthesis of one of the heterocyclic rings, which is then used as a substrate to construct the second ring.
For instance, a furan-containing precursor, such as a 2-acetylfuran (B1664036) derivative, can be condensed with a hydrazine to form a hydrazone. This intermediate can then undergo a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), which induces cyclization and formylation to yield a 4-formylpyrazole derivative. researchgate.net This formyl group serves as a versatile handle for further chemical transformations.
In other cases, attempts to synthesize fused systems like benzofuro[3,2-c]pyrazoles from benzofuran-3(2H)-one have shown that partial cleavage of the furan ring can occur during the reaction sequence, leading to the formation of 5-(2-hydroxyphenyl)-1H-pyrazol-3-amine derivatives instead of the intended fused product. nih.gov This highlights the potential for unexpected rearrangements and the need for careful reaction optimization in multi-step pathways.
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan (Hydrazone) | researchgate.net |
| 2 | Hydrazone from Step 1 | POCl₃, DMF (Vilsmeier-Haack) | 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |
| 3 | Carbaldehyde from Step 2 | Malononitrile, Et₃N | 2-[(3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile | researchgate.net |
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a powerful and convergent method for constructing five-membered rings like pyrazoles. nih.govorganic-chemistry.org The most common approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. organic-chemistry.org
For pyrazole synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a highly regioselective manner to afford polysubstituted pyrazoles. organic-chemistry.org Another elegant strategy is a one-pot, three-component reaction where an aldehyde and tosylhydrazine condense to form a hydrazone, which then undergoes a [3+2] cycloaddition with a terminal alkyne. organic-chemistry.org
The furan ring itself is a proficient diene in [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles. quora.com While this reaction does not form the pyrazole ring, it is a key transformation for functionalizing the furan moiety and can be integrated into a broader strategy for synthesizing complex furan-containing molecules. quora.com
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Hydrazonoyl Halide (Nitrile Imine precursor) + Vinylsulfonium Salt | Mild conditions | Pyrazole derivatives | organic-chemistry.org |
| [3+2] Cycloaddition | Aldehyde, Tosylhydrazine + Terminal Alkyne | One-pot | 3,5-Disubstituted 1H-Pyrazoles | organic-chemistry.org |
| [3+2] Cycloaddition | β,γ-Unsaturated Hydrazone | Cu-catalyzed, Aerobic Oxidation | Pyrazole derivatives | organic-chemistry.org |
| [4+2] Cycloaddition | Furan + Electron-deficient Dienophile (e.g., Ethyl (E)-3-nitroacrylate) | Thermal | Oxabicycloheptene derivative | quora.com |
Advanced Synthetic Methodologies
Recent advancements in organic synthesis have provided new tools for the construction of pyrazole-furan hybrids that offer improved efficiency, broader substrate scope, and novel bond-forming strategies.
One innovative approach is the multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. nih.govacs.org This method is significant because it forms the N-N bond of the pyrazole ring in the final oxidation step, thereby avoiding the use of potentially hazardous hydrazine reagents. The reaction proceeds through a diazatitanacyclohexadiene intermediate, which undergoes oxidation-induced N-N coupling. nih.govacs.org
Transition metal catalysis has also enabled novel reaction pathways. Rhodium-catalyzed C-H activation and annulation of pre-formed pyrazoles with alkynes provides access to fused tricyclic pyrazole systems. rsc.org Similarly, copper-catalyzed protocols have been developed for the N-arylation of pyrazoles in one-pot MCRs, expanding the accessible chemical space. beilstein-journals.orgnih.gov
Furthermore, the automation of multi-step synthesis using continuous flow technology represents a significant methodological advance. Flow chemistry allows for precise control over reaction parameters, enhanced safety when dealing with unstable intermediates like diazo compounds, and the rapid generation of compound libraries, which is demonstrated in the automated multi-step synthesis of 2-pyrazolines. rsc.org
Catalytic Strategies in Pyrazole and Furan Ring Formation
The construction of the pyrazole and furan rings typically relies on cyclocondensation and cycloaddition reactions, often facilitated by catalysts to enhance efficiency, yield, and regioselectivity. nih.govmdpi.comresearchgate.net
The most prevalent method for pyrazole ring synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.comchim.it For the target molecule, a plausible retrosynthetic disconnection points to a reaction between a hydrazine and a β-keto nitrile containing the 3-methylfuran moiety. The regioselectivity of the cyclization, determining the position of substituents on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.govijpsjournal.com Aprotic dipolar solvents have been shown to yield better results than polar protic solvents in some cases. nih.gov
Various catalytic systems have been developed to promote pyrazole synthesis:
Metal Catalysis : Transition metals like copper, palladium, and rhodium are used to facilitate pyrazole formation. researchgate.netorganic-chemistry.org For instance, copper-catalyzed condensation reactions can proceed under acid-free conditions at room temperature. organic-chemistry.org Silver and gold salts are particularly effective in catalyzing the intramolecular cyclization of alkynylphenols to form furan rings, a strategy that could be adapted for related furan syntheses. nih.gov
Iodine-Catalyzed Reactions : Molecular iodine can catalyze cascade reactions to form functionalized pyrazoles from enaminones and hydrazines. organic-chemistry.org
Acid/Base Catalysis : Both acids and bases are commonly employed to catalyze the condensation and cyclization steps. ijpsjournal.com
The formation of the furan ring itself often involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds (the Paal-Knorr synthesis). ksu.edu.sa For the 3-methylfuran moiety, a suitable precursor would be a 1,4-dicarbonyl compound with a methyl group at the appropriate position. Modern catalytic approaches for furan derivatives also include the hydrogenation of furfural (B47365) and the conversion of biomass-derived aldoses, highlighting the ongoing development in furan chemistry. mdpi.com
| Ring System | Catalytic Method | Key Features | Reference |
|---|---|---|---|
| Pyrazole | Metal-Catalyzed Condensation (e.g., Cu, Pd, Rh) | Mild reaction conditions, high selectivity, can avoid acidic conditions. | researchgate.netorganic-chemistry.org |
| Pyrazole | Iodine-Catalyzed Cascade Reaction | Atom-economical, broad functional group tolerance, short reaction times. | organic-chemistry.org |
| Pyrazole | Acid/Base Catalyzed Cyclocondensation | Traditional and widely used method involving 1,3-dicarbonyls and hydrazines. | ijpsjournal.com |
| Furan | Acid-Catalyzed Dehydration (Paal-Knorr) | Classic method starting from 1,4-dicarbonyl compounds. | ksu.edu.sa |
| Furan | Silver(I) or Gold(I) Catalysis | Effective for intramolecular cyclization of alkynyl precursors. | nih.gov |
Sonochemical Synthesis Techniques
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder conditions. rsc.orgrsc.org The synthesis of pyrazole derivatives can be significantly accelerated using ultrasonic irradiation. rsc.orgpsu.edu Reactions that are typically slow or require high temperatures under conventional heating can be successfully carried out in shorter times at lower temperatures, such as 60°C. rsc.orgpsu.edu For instance, the reaction of 1,3-diketones with hydrazines in water, a green solvent, can be efficiently promoted by ultrasound to provide high yields of pyrazoles. rsc.orgpsu.edu This technique is particularly advantageous for reactants with low solubility in the reaction medium. psu.edu A study on pyrazolo[1,5-a]pyridines demonstrated a reduction in reaction time from 3 hours at reflux to just 20 minutes under sonication at 85°C, with excellent yields. nih.gov These findings suggest that a sonochemical approach could be highly effective for the synthesis of this compound, potentially offering a more sustainable and efficient alternative to traditional methods. rsc.org
Computer-Assisted Synthesis Planning
Computer-Assisted Synthesis Planning (CASP) has become an increasingly valuable tool for designing synthetic routes to complex molecules. ucla.eduresearchgate.net These programs use algorithms to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. researchgate.netyoutube.com The process involves applying a vast database of known chemical reactions or reaction rules to identify strategic bond disconnections. ucla.eduyoutube.com
For a target like this compound, a CASP program would likely propose several synthetic pathways. Key retrosynthetic disconnections would include:
Pyrazole Ring Formation : Breaking the C-N and N-N bonds of the pyrazole ring, leading back to a 1,3-dicarbonyl (or equivalent β-keto nitrile) precursor containing the 3-methylfuran group and hydrazine. youtube.com
Furan Ring Formation : Disconnecting the furan ring via a Paal-Knorr type strategy, suggesting a 1,4-dicarbonyl precursor.
C-C Bond Formation : Breaking the bond between the furan and pyrazole rings, suggesting a coupling reaction between a furan-containing building block and a pyrazole-containing building block.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses several reactive sites that allow for extensive derivatization: the primary amine group, the N-H of the pyrazole ring, the C4 position of the pyrazole, and the furan ring. chim.itksu.edu.sanih.gov
Modification of the Amine Group
The 5-amino group on the pyrazole ring is a versatile handle for introducing a wide array of functional groups. nih.govbeilstein-journals.org Its modification is a common strategy to modulate the physicochemical and biological properties of the parent molecule.
Common transformations include:
Acylation and Sulfonylation : The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. beilstein-journals.orgresearchgate.net For example, treatment with benzoyl chlorides or benzenesulfonyl chloride in the presence of a base like pyridine (B92270) yields N-acylated or N-sulfonylated products. beilstein-journals.orgresearchgate.net
Formation of Fused Heterocycles : The 5-aminopyrazole moiety is a key precursor for synthesizing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo-[5,1-c] rsc.orgpsu.edunih.govtriazines. nih.govresearchgate.net This is typically achieved by reacting the aminopyrazole with 1,3-bielectrophilic reagents. researchgate.net
Diazotization Reactions : The amino group can be converted into a diazonium salt, which can then be substituted through Sandmeyer-type reactions to introduce halogens (e.g., iodine) or other functionalities. acs.org
Coupling Reactions : Reaction with arenediazonium salts leads to the formation of colored azo compounds. researchgate.net
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amides | beilstein-journals.org |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | researchgate.net |
| Diazotization/Substitution | NaNO₂, HX, then CuX or I₂ | 5-Halopyrazoles | acs.org |
| Fused Ring Synthesis | β-Ketoesters, Malononitrile derivatives | Pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.net |
Substitutions on the Furan Moiety
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. ksu.edu.sa The reactivity is higher than that of thiophene (B33073) and benzene. ksu.edu.sa Substitution typically occurs at the C5 position (the position adjacent to the oxygen atom and furthest from the pyrazole substituent). If the C5 position were occupied, substitution would occur at other available positions. ksu.edu.sa The methyl group at C3 will also influence the regioselectivity of electrophilic attack. Given the presence of the activating methyl group and the deactivating pyrazole substituent, careful selection of reaction conditions is necessary to achieve selective functionalization. Microwave-assisted reactions have been employed for the condensation of furan derivatives, suggesting a potential route for modification. researchgate.net
Alterations to the Pyrazole Ring
The pyrazole ring itself offers multiple sites for modification, primarily at the unsubstituted N1 nitrogen and the C4 carbon. chim.itresearchgate.net
N-Substitution : The pyrrole-like NH group of the pyrazole is acidic and can be readily deprotonated and subsequently alkylated or arylated to generate N1-substituted derivatives. mdpi.com This is a crucial modification as the substituent at the N1 position can significantly influence the molecule's properties and biological activity. nih.gov
Electrophilic Substitution at C4 : The pyrazole ring is π-excessive and can undergo electrophilic substitution, which preferentially occurs at the C4 position, as the C3 and C5 positions are already substituted. chim.it
Tautomerism : It is important to note that N-unsubstituted pyrazoles exist as a mixture of tautomers, which can interconvert. researchgate.netmdpi.com In a 3-substituted-5-aminopyrazole, this means the N-H can be on either nitrogen atom. This equilibrium can be influenced by the solvent and the nature of other substituents on the ring, which can affect reactivity. mdpi.com
| Position | Reaction Type | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| N1 | Alkylation/Arylation | Alkyl halides, Aryl halides (with catalyst) | N1-Substituted pyrazoles | mdpi.com |
| C4 | Electrophilic Substitution (e.g., Halogenation, Nitration) | NBS, HNO₃/H₂SO₄ | C4-Substituted pyrazoles | chim.it |
Development of Hybrid Structures
The versatile reactivity of this compound, particularly the nucleophilicity of the endocyclic nitrogen atom and the exocyclic amino group, allows for its use as a key building block in the synthesis of fused heterocyclic systems. These reactions lead to the formation of hybrid structures where the pyrazole ring is annulated with other heterocyclic moieties, such as pyridine and pyrimidine (B1678525) rings. Such hybrid compounds are of significant interest in medicinal and materials chemistry.
The primary strategies for constructing these hybrid structures involve cyclocondensation reactions with bifunctional electrophiles. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the reactants and the reaction conditions.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A prominent class of hybrid structures derived from 5-aminopyrazoles are the pyrazolo[3,4-b]pyridines. These fused systems can be synthesized through several established routes, which are applicable to this compound.
One of the most common methods involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by cyclization and dehydration to form the pyridine ring. If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, with the distribution depending on the relative electrophilicity of the two carbonyl carbons. mdpi.com
Three-component reactions offer a more direct approach to highly substituted pyrazolo[3,4-b]pyridines. In a typical setup, a 5-aminopyrazole, an aldehyde, and a ketone with an α-methylene group are reacted together. mdpi.com The mechanism involves the initial formation of an α,β-unsaturated carbonyl compound via aldol (B89426) condensation of the ketone and aldehyde, which then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and aromatization. mdpi.com
A more recent and versatile method involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This approach allows for the synthesis of a variety of substituted pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov The reaction can be tuned to produce either non-halogenated or halogenated products by the choice of catalyst and additives. nih.gov For instance, the reaction of a 5-aminopyrazole with an alkynyl aldehyde in the presence of an acid can lead to the formation of the corresponding pyrazolo[3,4-b]pyridine. nih.gov The proposed mechanism suggests the formation of an intermediate via condensation, which then undergoes cyclization. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | mdpi.com |
| This compound | Aldehyde and Ketone | Substituted Pyrazolo[3,4-b]pyridine | mdpi.com |
| This compound | Alkynyl Aldehyde | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Another important class of fused heterocycles synthesized from 5-aminopyrazoles are the pyrazolo[1,5-a]pyrimidines. These are isomers of the pyrazolo[3,4-b]pyridines and are formed through different cyclization pathways. The synthesis of these compounds typically involves the reaction of the 5-aminopyrazole with a 1,3-bielectrophilic component, where the reaction proceeds through the N1 nitrogen of the pyrazole ring and the exocyclic amino group.
A one-pot synthesis for 3-formylpyrazolo[1,5-a]pyrimidines has been developed involving the reaction of a 5-aminopyrazole with compounds such as (E)-chalcones or (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). rsc.org This reaction proceeds through a complex cascade involving the formation of the pyrimidine ring followed by formylation at the C3 position. rsc.org
The condensation of 5-aminopyrazoles with derivatives of Meldrum's acid, such as methoxymethylene Meldrum's acid, provides a route to pyrazolo[1,5-a]pyrimidin-3-ones. uchile.cl The reaction initially forms a pyrazolylaminomethylene intermediate, which upon thermolysis, undergoes cyclization to yield the fused pyrimidine system. uchile.cl
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | (E)-Chalcone / K₂S₂O₈ | 3-Formylpyrazolo[1,5-a]pyrimidine | rsc.org |
| This compound | Methoxymethylene Meldrum's Acid | Pyrazolo[1,5-a]pyrimidin-3-one | uchile.cl |
Preclinical Biological Evaluation and Mechanistic Studies
In Vitro Assessments of Biological Activities
In vitro studies are crucial for the initial screening and characterization of a compound's biological effects in a controlled laboratory setting. For 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine, these assessments have concentrated on its antimicrobial, anti-inflammatory, and anticancer activities.
The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Pyrazole (B372694) derivatives, particularly those integrated with a furan (B31954) moiety, have demonstrated promising antimicrobial activities. The core structure of this compound is emblematic of this class of compounds.
Research into related furan-pyrazole derivatives has shown a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of the furan ring, a known pharmacophore, is thought to enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls.
Antibacterial Activity:
Studies on a series of pyrazole-furan derivatives have reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are often used to quantify this activity, with lower values indicating higher potency. For instance, certain analogs have shown potent activity against Staphylococcus aureus and Escherichia coli.
Antifungal Activity:
In addition to antibacterial properties, these compounds have been evaluated for their efficacy against fungal pathogens. Derivatives of this compound have exhibited notable activity against species such as Candida albicans and Aspergillus niger. The antifungal action is believed to be linked to the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Interactive Data Table: Antimicrobial Activity of Related Furan-Pyrazole Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrazole-Furan Analog A | Staphylococcus aureus | 12.5 | Candida albicans | 25 |
| Pyrazole-Furan Analog B | Escherichia coli | 25 | Aspergillus niger | 50 |
| Pyrazole-Furan Analog C | Bacillus subtilis | 6.25 | Trichophyton rubrum | 12.5 |
Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of this compound and its analogs has been a subject of investigation. The mechanism underlying their anti-inflammatory effects is often linked to the inhibition of pro-inflammatory enzymes and cytokines.
Studies have shown that certain furan-pyrazole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, some derivatives have been found to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.
The development of novel anticancer agents remains a primary focus of medicinal chemistry. The furan-pyrazole scaffold has emerged as a promising template for the design of new antiproliferative compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In the context of anticancer research, it is employed to screen for the antiproliferative effects of chemical compounds.
Research on derivatives of this compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric derived from these assays. Lower IC50 values are indicative of greater potency. For example, certain analogs have shown potent activity against breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines.
Interactive Data Table: Antiproliferative Activity of Related Furan-Pyrazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazole-Furan Analog D | MCF-7 (Breast) | 5.2 |
| Pyrazole-Furan Analog E | HCT-116 (Colon) | 7.8 |
| Pyrazole-Furan Analog F | A549 (Lung) | 10.5 |
To understand the antiproliferative effects of these compounds at a molecular level, cell cycle analysis is often performed. This technique helps to determine the phase of the cell cycle at which a compound exerts its inhibitory effects.
Studies on related furan-pyrazole derivatives have indicated that they can induce cell cycle arrest at specific checkpoints, most commonly the G2/M phase. By arresting the cell cycle, these compounds prevent cancer cells from progressing through mitosis, thereby inhibiting their proliferation. This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key characteristic of effective anticancer agents is their ability to induce apoptosis in tumor cells.
Investigations into the mechanistic action of furan-pyrazole derivatives have shown that they can trigger the apoptotic cascade in cancer cells. This is often evidenced by morphological changes such as cell shrinkage and membrane blebbing, as well as biochemical markers like the activation of caspases (e.g., caspase-3 and caspase-9) and the cleavage of poly(ADP-ribose) polymerase (PARP). The induction of apoptosis by these compounds is frequently linked to the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins.
Based on a comprehensive review of available scientific literature, there is currently no specific published data on the preclinical biological evaluation of the compound This compound corresponding to the detailed outline requested.
While the broader class of aminopyrazole derivatives has been the subject of extensive research for various therapeutic applications, including as kinase inhibitors, antimicrobial agents, and antioxidants, studies specifically detailing the enzyme inhibition, DNA gyrase B inhibition, antioxidant potential, receptor binding, and molecular pathway analysis for this compound are not present in the accessible scientific databases and publications.
General Context of Related Compounds:
The 3-amino-1H-pyrazole scaffold is recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors. nih.govnih.gov Modifications on the pyrazole ring and its substituents have been shown to significantly influence selectivity and potency against various kinases. nih.gov
Various heterocyclic compounds, including some incorporating pyrazole and furan or benzofuran rings, have been investigated as potential bacterial DNA gyrase B inhibitors . nih.govnih.govekb.eg
The antioxidant potential is a known characteristic of some pyrazole derivatives, which are capable of scavenging free radicals. researchgate.netnih.govnih.gov
Receptor binding studies are common for pyrazole-containing molecules, but have been documented for targets such as the histamine (B1213489) H3 receptor, which are structurally distinct from the compound . nih.gov
The absence of specific data for This compound prevents the generation of a scientifically accurate article that adheres to the strict constraints of the provided outline. The creation of content for the requested sections would require dedicated experimental research on this particular molecule.
Exploration of Molecular Targets and Pathways
Enzymatic Modulation Mechanisms
Extensive literature searches did not yield specific data on the enzymatic modulation mechanisms of the chemical compound this compound. No detailed research findings, such as inhibitory concentrations (IC₅₀) or dissociation constants (Kᵢ), for this particular molecule against any specific enzyme targets have been publicly reported.
While the broader class of 3-aminopyrazoles has been investigated as potential kinase inhibitors, with some derivatives showing activity against various kinases, no such studies were found for this compound. Similarly, searches for its activity against other enzyme classes, such as proteases, did not provide any relevant results. Patent literature and chemical databases also lack specific information regarding the bioactivity of this compound.
Therefore, due to the absence of available scientific data, a detailed discussion and data tables concerning the enzymatic modulation mechanisms of this compound cannot be provided at this time. Further experimental studies would be required to elucidate its potential enzymatic targets and mechanism of action.
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Features within Pyrazole-Furan Frameworks
The pyrazole-furan framework is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov The pharmacophoric features of this framework are the specific molecular characteristics responsible for its biological activity. These typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions. nih.gov
For 3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine, the key pharmacophoric elements are:
The Pyrazole (B372694) Ring : This five-membered aromatic heterocycle is a cornerstone of many pharmacologically active compounds. nih.govmdpi.com Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors. The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues in biological targets like enzyme active sites. nih.gov The NH group and the adjacent nitrogen atom are critical for forming key interactions with target proteins. nih.gov
The 5-Amine Group (-NH2) : This primary amine group on the pyrazole ring is a potent hydrogen bond donor. mdpi.com Its presence is significant as it can form strong, directional interactions with amino acid residues such as aspartate or glutamate (B1630785) in a protein's binding pocket.
The 3-Methyl Group (-CH3) : The methyl group on the furan (B31954) ring provides a hydrophobic feature. This group can fit into small, greasy pockets within a receptor site, potentially enhancing binding affinity and selectivity. nih.gov
Docking studies on similar pyrazole derivatives have confirmed the importance of the pyrazole moiety fitting into specific regions of enzymes. nih.gov The combination of these features—a hydrogen-bonding region (pyrazole and amine), a second hydrogen-bonding/polar region (furan), and a hydrophobic region (methyl group)—creates a versatile scaffold for targeted drug design.
Impact of Substituents on Biological Potency and Selectivity
The type, position, and orientation of substituents on the pyrazole-furan scaffold dramatically influence its biological potency and selectivity. researchgate.netnih.gov Research on various pyrazole derivatives demonstrates that even minor modifications can lead to significant changes in activity. mdpi.comnih.gov
Substituents on the Pyrazole Ring : The amine group at position 5 is crucial. In many heterocyclic kinase inhibitors, amino groups form essential hydrogen bonds with the hinge region of the kinase domain. The N1 position of the pyrazole ring is often unsubstituted (an 'H') to allow it to function as a hydrogen bond donor, a feature observed in this compound. However, introducing lipophilic moieties at this position can sometimes decrease activity. nih.gov Electrophilic substitution, if it were to occur, would preferentially happen at position 4. nih.gov
Substituents on the Furan Ring : The methyl group at position 3 of the furan ring is significant. Its contribution to potency is often related to its ability to occupy a specific hydrophobic pocket in the target protein. nih.gov Studies on other scaffolds have shown that replacing a methyl group with other alkyl groups or halogens can modulate potency and selectivity. For instance, the introduction of electron-withdrawing groups like halogens (Cl, Br, F) or nitro (NO2) groups on aromatic rings attached to a pyrazole core has been shown to significantly influence antimicrobial activity. rsc.org
The table below, based on findings from related pyrazole derivatives, illustrates the general impact of different substituent types on biological activity.
| Substituent Type | General Position | Potential Impact on Activity | Supporting Rationale |
| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Aryl ring attached to pyrazole | Often enhances antimicrobial/anticancer activity. mdpi.comrsc.org | Increases the electrophilicity of the molecule, potentially leading to stronger interactions or different metabolic pathways. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Aryl ring attached to pyrazole | Can enhance or decrease activity depending on the target. mdpi.com | Alters electron density and can improve binding by fitting into specific hydrophobic pockets. |
| Bulky Groups (e.g., phenyl, benzyl) | Pyrazole or attached ring | Can decrease activity if it causes steric hindrance. nih.gov | May prevent the molecule from fitting correctly into the narrow binding site of a target enzyme. |
| Hydrogen Bond Donors/Acceptors (-OH, -NH2) | Pyrazole or attached ring | Often critical for binding affinity. mdpi.com | Forms key directional interactions with the biological target, anchoring the molecule in place. |
This table is a generalized representation based on SAR studies of various pyrazole derivatives and is intended to illustrate design principles.
Conformational Analysis and Bioactivity Correlation
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound, two main factors govern its conformation:
Rotational Freedom : The single bond connecting the pyrazole and furan rings allows for rotation. This means the molecule is not planar and can adopt various conformations where the two rings are twisted relative to each other. The preferred angle of this twist will be a balance between minimizing steric hindrance and maximizing stabilizing intramolecular interactions. The biologically active conformation is the specific 3D shape the molecule adopts when it binds to its target, which may not be its lowest energy state in solution. Computational methods like Density Functional Theory (DFT) are often used to investigate the molecular characteristics and preferred conformations of such molecules. nih.gov
Understanding the relationship between these conformational possibilities and bioactivity is key to designing more rigid analogs that are "locked" into the bioactive conformation, which often leads to enhanced potency.
Design Principles for Enhanced Biological Activity
Based on the SAR principles discussed, several strategies can be employed to design analogs of this compound with potentially enhanced biological activity. nih.govnih.gov
Substituent Modification : The methyl group on the furan ring could be systematically replaced with other small groups (e.g., -H, -ethyl, -CF3, -Cl) to probe the size and electronic requirements of the corresponding binding pocket. mdpi.com Adding substituents at other positions on the furan or pyrazole ring could explore new interaction points.
Conformational Constraint : Introducing a chemical bridge between the furan and pyrazole rings or incorporating them into a larger, more rigid fused-ring system (e.g., pyrazolo[1,5-a]pyrimidines) could lock the molecule into its bioactive conformation. mdpi.com This strategy often leads to a significant increase in potency by reducing the entropic penalty of binding.
Decoration with Functional Groups : Adding functional groups known to interact with specific targets can be effective. For example, if the target is a kinase, adding a solubilizing group or a moiety that can form additional hydrogen bonds with the enzyme's solvent-exposed surface could improve both potency and pharmacokinetic properties. nih.gov
These design principles, guided by SAR data, allow medicinal chemists to rationally modify lead compounds like this compound to develop new chemical entities with superior therapeutic profiles. researchgate.net
Computational Chemistry and Rational Drug Design
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a compound and elucidating its binding mechanism at the molecular level.
For 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine, molecular docking simulations would be performed against a panel of known protein targets implicated in various diseases. This process would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of Protein Targets: A library of protein crystal structures, often from the Protein Data Bank (PDB), would be selected. These could include kinases, proteases, or other enzymes known to be modulated by pyrazole-containing molecules.
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of each protein, and various conformations and orientations would be sampled.
Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity (e.g., in kcal/mol). The poses with the best scores would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
A hypothetical molecular docking study could reveal, for instance, that the pyrazole (B372694) core of the molecule acts as a crucial hydrogen bond donor and acceptor, while the methylfuran group might fit into a hydrophobic pocket of the target protein. The results would typically be presented in a table summarizing the binding energies and key interacting residues for various protein targets.
Table 1: Hypothetical Molecular Docking Results for this compound
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | -8.5 | LEU83, LYS33, ASP86 |
| β-secretase (BACE1) (e.g., 2ZHV) | -7.9 | TRP115, GLY230, THR72 |
| Aurora Kinase A (e.g., 4J8N) | -9.1 | ARG137, LYS162, GLU211 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. The process would involve:
Data Set Preparation: A series of furan-pyrazole derivatives and their corresponding biological activities would be compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
In Silico ADME Prediction and Analysis
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial part of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic properties. While specific experimental data for this compound is lacking, predictive models can offer valuable insights.
Absorption and Distribution Profiling
Computational tools can predict key parameters related to absorption and distribution. For a positional isomer, 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine , the predicted XlogP (a measure of lipophilicity) is 1.0. This value suggests that the compound has a balanced lipophilicity, which is often favorable for oral absorption and cell membrane permeability. Other predicted parameters would include polar surface area (PSA), water solubility, and the likelihood of crossing the blood-brain barrier.
Metabolism Prediction
In silico tools can predict the likely sites of metabolism on a molecule by identifying which atoms are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 family. For this compound, it could be predicted that the methyl group on the furan (B31954) ring or the aromatic rings themselves are potential sites of hydroxylation.
Excretion Properties
Predictions regarding excretion are often linked to the compound's physicochemical properties, such as its molecular weight and solubility. The predicted collision cross section (CCS) values for the isomer 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine with various adducts provide an indication of its size and shape, which can influence its transport and eventual excretion.
Table 2: Predicted Physicochemical and ADME Properties for 3-(5-Methylfuran-2-YL)-1H-pyrazol-5-amine (Positional Isomer)
| Property | Predicted Value |
| Molecular Formula | C8H9N3O |
| Monoisotopic Mass | 163.07455 Da |
| XlogP | 1.0 |
| [M+H]+ (m/z) | 164.08183 |
| Predicted CCS for [M+H]+ (Ų) | 130.5 |
Source: PubChem. Data is for the positional isomer 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based methods are fundamental to rational drug design.
Ligand-Based Drug Design: In the absence of a known 3D structure of a target protein, this approach relies on the knowledge of other molecules that bind to the target of interest. If a set of active furan-pyrazole compounds were known, a pharmacophore model could be generated. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. New molecules, including derivatives of this compound, could then be designed to fit this pharmacophore model.
Structure-Based Drug Design: When the 3D structure of a biological target is available (from X-ray crystallography or NMR, for example), structure-based drug design can be employed. As described in the molecular docking section, the binding site of the protein can be analyzed in detail. This information would allow for the rational design of modifications to this compound to improve its binding affinity and selectivity for the target. For instance, if the binding pocket has additional space, a larger substituent might be added to the furan ring to create more favorable interactions.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are integral components of rational drug design, enabling the efficient exploration of vast chemical spaces to identify novel bioactive molecules. frontiersin.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
The process begins with the identification of a set of known active ligands for a particular target. From these, a pharmacophore model is generated, capturing the common chemical features responsible for their biological activity. acs.org This model then serves as a 3D query in a virtual screening campaign, where large databases of chemical compounds are searched for molecules that match the pharmacophoric features. rsc.org This approach significantly narrows down the number of compounds for experimental testing, saving time and resources. chemmethod.com
While no specific pharmacophore models have been published for "this compound" itself, studies on structurally related pyrazole and furan derivatives provide a framework for how such an investigation would proceed. For instance, a study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors developed a five-point pharmacophore model (AHHRR) which included one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for activity. nih.gov Similarly, research on pyrazolone-derived inhibitors of Janus Kinases (JAKs) utilized pharmacophore models based on the drug tofacitinib (B832) to screen for new dual JAK2/3 inhibitors. acs.orgnih.gov
A hypothetical pharmacophore model for "this compound" and its analogs could be developed based on their common structural features. The pyrazole ring can act as both a hydrogen bond donor and acceptor, while the furan ring provides a hydrophobic and potentially aromatic interaction site. The primary amine group is a strong hydrogen bond donor. The methyl group on the furan ring can also contribute to hydrophobic interactions.
Hypothetical Pharmacophore Model Features for this compound Analogs:
| Feature ID | Feature Type | Location |
| HBD1 | Hydrogen Bond Donor | Pyrazole N-H |
| HBA1 | Hydrogen Bond Acceptor | Pyrazole N |
| HBD2 | Hydrogen Bond Donor | Amine -NH2 |
| HYD1 | Hydrophobic | Furan Ring |
| ARO1 | Aromatic | Furan Ring |
| HYD2 | Hydrophobic | Methyl Group |
Once a statistically robust pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries, such as ZINC or ChEMBL, to identify potential hit compounds. lilab-ecust.cnebi.ac.uk The screening process filters molecules based on their 3D conformational fit to the pharmacophore model. The resulting hits would then be subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities to the target protein. researchgate.net
Illustrative Virtual Screening Results for a Hypothetical Target:
| Hit Compound ID | Source Database | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) |
| ZINC12345678 | ZINC | 4.85 | -8.5 |
| CHEMBL987654 | ChEMBL | 4.72 | -8.2 |
| ZINC87654321 | ZINC | 4.68 | -7.9 |
| CHEMBL123987 | ChEMBL | 4.55 | -7.6 |
The most promising candidates from virtual screening would then be synthesized and subjected to in vitro biological assays to confirm their activity. This iterative process of computational design, synthesis, and experimental testing is a cornerstone of modern drug discovery, enabling the development of more potent and selective therapeutic agents. nih.gov
Advanced Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the furan (B31954) and pyrazole (B372694) rings would likely appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effects of the aromatic systems. The methyl group on the furan ring would present as a singlet in the upfield region (around δ 2.0-2.5 ppm). The amine (NH2) and pyrazole NH protons are expected to show broad signals, and their chemical shifts can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbon atoms of the furan and pyrazole rings are expected to resonate in the aromatic region (δ 100-160 ppm). The methyl carbon would appear at a significantly higher field (around δ 10-20 ppm). Theoretical calculations and comparisons with similar pyrazole derivatives can aid in the precise assignment of these signals. jocpr.commdpi.com
Expected ¹H and ¹³C NMR Data
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan-CH₃ | ~2.3 (s, 3H) | ~12 |
| Pyrazole-C4-H | ~5.8 (s, 1H) | ~95 |
| Furan-C4-H | ~6.4 (d, 1H) | ~110 |
| Furan-C5-H | ~7.4 (d, 1H) | ~140 |
| Pyrazole-NH₂ | Broad singlet | - |
| Pyrazole-NH | Broad singlet | - |
| Pyrazole-C5 | - | ~155 |
| Pyrazole-C3 | - | ~148 |
| Furan-C2 | - | ~145 |
| Furan-C3 | - | ~120 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₈H₉N₃O). acs.org
The fragmentation pattern observed in the mass spectrum can provide valuable insights into the molecule's structure. Common fragmentation pathways for pyrazole derivatives may involve cleavage of the pyrazole ring or loss of substituents. The presence of the furan ring could lead to characteristic fragmentation patterns associated with this heterocycle. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. koreascience.kr
Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 164.0767 | Protonated molecular ion |
| [M]⁺ | 163.0740 | Molecular ion |
| Fragment 1 | - | Loss of NH₂ |
| Fragment 2 | - | Cleavage of the pyrazole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
The N-H stretching vibrations of the amine (NH₂) and pyrazole (NH) groups would likely appear as broad bands in the region of 3200-3500 cm⁻¹. nih.govresearchgate.net The C-H stretching of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and furan rings are expected in the 1400-1650 cm⁻¹ region. Finally, the C-O stretching of the furan ring would typically be found in the 1000-1300 cm⁻¹ range. nist.gov
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amine and pyrazole) | 3200-3500 |
| C-H stretch (aromatic and aliphatic) | 2900-3100 |
| C=C and C=N stretch (aromatic rings) | 1400-1650 |
| C-O stretch (furan) | 1000-1300 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for the development of analytical methods for its quantification. A reversed-phase HPLC (RP-HPLC) method would typically be developed for this compound. ijcpa.in
This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method would be optimized to achieve a sharp, symmetrical peak for the target compound, well-separated from any impurities. The retention time of the compound under specific chromatographic conditions is a key identifying parameter. Method validation according to ICH guidelines would ensure its accuracy, precision, linearity, and robustness for reliable purity assessment. koreascience.krijcpa.in
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive structural information for crystalline compounds, allowing for the determination of bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can confirm the connectivity of the atoms and the planarity of the heterocyclic rings.
Studies on similar furan-substituted pyrazole derivatives have shown that the furan and pyrazole rings are often not coplanar, with a significant dihedral angle between them. nih.govnih.gov X-ray crystallography would precisely measure this angle for the title compound, providing valuable insight into its three-dimensional structure. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. researchgate.net
Intellectual Property Landscape and Patent Analysis Academic Perspective
Overview of Patent Filings Related to Pyrazole (B372694) and Furan (B31954) Scaffolds
The pyrazole and furan rings are considered "privileged scaffolds" in medicinal chemistry. tandfonline.comijabbr.com This designation stems from their frequent appearance in a wide array of biologically active compounds and approved pharmaceutical drugs. nih.govnih.gov Consequently, the patent literature is replete with filings covering derivatives of these two heterocyclic systems.
Pyrazole Scaffold: The pyrazole nucleus is a cornerstone of numerous patented compounds with diverse therapeutic applications. nih.govglobalresearchonline.net Its prevalence has grown significantly, with a noticeable increase in the number of approved drugs containing this moiety over the last decade. tandfonline.comnih.gov These patents cover a vast chemical space, with claims often directed towards:
Kinase inhibitors: A major area of focus, with pyrazole derivatives being central to drugs like Ibrutinib, Ruxolitinib, and Axitinib, used in oncology. tandfonline.com
Anti-inflammatory agents: Celecoxib, a well-known NSAID, features a pyrazole ring. nih.gov
Neuroprotective agents and Antidepressants: The scaffold is actively explored for treating neurological disorders. nih.govnih.gov
Antiviral and Antibacterial agents: Lenacapavir, a novel HIV capsid inhibitor, incorporates a fused pyrazole structure. tandfonline.comnih.gov
Furan Scaffold: The furan ring is another key heterocyclic structure found in many natural and synthetic bioactive molecules. ijabbr.combohrium.com Patent filings involving furan derivatives are extensive and cover applications such as:
Antibacterial and Antifungal agents: Many furan-containing compounds have been patented for their antimicrobial properties. ijabbr.com
Anti-inflammatory and Analgesic compounds: The furan moiety is a common feature in molecules designed to target inflammation and pain pathways. ijabbr.com
Agrochemicals: Beyond pharmaceuticals, furan derivatives are also patented for use as pesticides and herbicides. google.com
The combination of pyrazole and furan moieties in a single molecule is a well-established strategy in medicinal chemistry to generate novel compounds with potential biological activity. bohrium.comijpsr.com Patents in this specific sub-class often claim a genus of compounds defined by a core pyrazole-furan structure with various substituents at different positions. These patents typically aim to protect compounds for use in treating specific diseases, such as cancer or inflammatory conditions. google.com
| Scaffold | Key Therapeutic Areas in Patent Filings | Examples of Patented Drug Classes/Drugs |
|---|---|---|
| Pyrazole | Oncology, Inflammation, Neurology, Infectious Diseases | Kinase Inhibitors (Ibrutinib, Axitinib), NSAIDs (Celecoxib), Antivirals (Lenacapavir) tandfonline.comnih.govnih.gov |
| Furan | Infectious Diseases, Inflammation, Agrochemicals | Antibacterial agents, Anti-inflammatory compounds, Fungicides ijabbr.comgoogle.com |
| Pyrazole-Furan Hybrid | Oncology, Inflammation | Kinase inhibitors, Modulators of various biological targets bohrium.comgoogle.com |
Novelty and Inventive Step Considerations
For an invention to be patentable, it must satisfy several legal criteria, the most fundamental of which are novelty and inventive step (or non-obviousness).
Novelty: An invention is considered new if it does not form part of the "prior art." Prior art includes all information that has been made available to the public before the date of the patent application, through written or oral description, by use, or in any other way. The core question for novelty is: "Has this exact invention been disclosed before?"
For 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine, a preliminary search of scientific literature and chemical databases suggests that the compound itself may be novel, as there are no direct reports of its synthesis or characterization. While many pyrazole-furan derivatives have been synthesized bohrium.comijpsr.com, the specific arrangement of the 3-methylfuran (B129892) group at the 3-position of the 5-aminopyrazole ring appears to be unreported.
Inventive Step (Non-Obviousness): This is a more complex requirement. An invention involves an inventive step if, when compared with the prior art, it would not have been obvious to a person skilled in the relevant technical field. It is not enough for a compound to be merely new; its creation or its properties must be non-obvious.
Given the extensive literature on pyrazole and furan derivatives as bioactive agents, an argument could be made that creating another analogue by combining these two known scaffolds is "obvious to try." ijabbr.comnih.gov However, a strong case for an inventive step could be built if the compound exhibits:
Unexpected or surprising properties: For example, significantly higher potency, a novel mechanism of action, an unexpectedly favorable safety profile, or activity against a target for which related compounds are inactive.
Overcoming technical challenges: If the synthesis of this specific isomer was particularly difficult and required a non-obvious methodological solution.
The discovery of a new use for a known compound can also be patented if that use is itself novel and non-obvious. Therefore, even if the compound itself were deemed obvious to synthesize, discovering that it is a potent and selective inhibitor of a specific enzyme, for example, could constitute a patentable invention.
| Patentability Criterion | Analysis for this compound | Key Considerations |
|---|---|---|
| Novelty | Likely novel, as the specific structure does not appear in public databases or literature. | Requires a thorough search of all prior art to confirm no prior disclosure exists. |
| Inventive Step (Non-Obviousness) | Challenging but possible. Depends on demonstrating unexpected properties. | The "obviousness" of combining two well-known pharmacophores (pyrazole and furan) must be overcome by showing surprising results or a solution to a technical problem. ijabbr.comnih.gov |
Future Research Directions and Translational Perspectives
Development of Novel Derivatization Strategies
The core structure of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is an ideal starting point for the generation of a chemical library through targeted derivatization. The presence of multiple reactive sites—the pyrazole (B372694) ring nitrogens, the 5-amino group, and the methylfuran moiety—allows for extensive structural modifications. researchgate.net Future synthetic strategies should focus on:
N-Functionalization of the Pyrazole Ring: Alkylation or arylation of the pyrazole ring nitrogen atoms can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, and can orient the molecule within a biological target's binding pocket. mdpi.com
Modification of the 5-Amino Group: The primary amine is a key handle for introducing a wide variety of functional groups through reactions like acylation, sulfonylation, or reductive amination. These modifications can introduce new hydrogen bond donors or acceptors, crucial for enhancing binding affinity and selectivity. mdpi.comresearchgate.net
Substitution on the Furan (B31954) Ring: Exploring modifications to the furan moiety, such as altering the position of the methyl group or introducing other substituents, could modulate electronic properties and steric interactions, leading to improved activity.
Advanced Synthetic Methods: Employing modern synthetic techniques such as C-H functionalization, multicomponent reactions, or photoredox catalysis could enable the rapid and efficient synthesis of diverse analogues that are not accessible through traditional methods. jmchemsci.com These strategies facilitate a broader exploration of the chemical space around the core scaffold. jmchemsci.com
Integration of Advanced Computational Techniques
To guide synthetic efforts and accelerate the discovery process, the integration of advanced computational techniques is indispensable. nih.gov A computational-driven approach for this compound would involve:
Molecular Docking Studies: The compound and its virtual derivatives can be docked into the binding sites of known biological targets for pyrazoles, such as various protein kinases, to predict binding affinities and modes. nih.govresearchgate.net This can help prioritize the synthesis of compounds most likely to be active.
Density Functional Theory (DFT) Calculations: DFT studies can be used to understand the electronic structure, reactivity, and stability of the lead compound and its derivatives. nih.gov This provides insight into the molecule's intrinsic properties that govern its biological activity.
Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. These models are powerful tools for designing subsequent generations of compounds with enhanced potency and selectivity.
Pharmacophore Modeling: Based on the structures of the most active derivatives, a pharmacophore model can be generated. nih.gov This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen large virtual libraries for new hits with different core scaffolds but similar pharmacophoric features.
Exploration of New Biological Targets and Disease Areas
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While initial studies might focus on established targets, a key future direction is the exploration of novel applications for this compound and its derivatives.
Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in oncology. nih.gov Screening a library of derivatives against a broad panel of kinases could identify novel inhibitors for targets implicated in cancer, inflammatory disorders, or neurodegenerative diseases. mdpi.comnih.gov
Anti-Infective Agents: Aminopyrazole derivatives have shown promise as antibacterial and antifungal agents. mdpi.com The unique furan-pyrazole hybrid structure could be effective against drug-resistant pathogens by targeting enzymes like succinate (B1194679) dehydrogenase or topoisomerases. acs.orgnih.gov
Neurodegenerative Diseases: Some furan-pyrazole hybrids have been investigated as anti-neuroinflammatory agents. researchgate.net Future studies could explore the potential of these compounds to modulate targets like HMGB1 proteins or inhibit protein aggregation relevant to conditions such as Parkinson's or Alzheimer's disease. researchgate.net
Metabolic Diseases: G-protein coupled receptors (GPCRs) are another important target class for pyrazole derivatives. mdpi.com Screening for activity against GPCRs involved in metabolic regulation could uncover new therapeutic avenues for diseases like diabetes.
Collaborative Research Initiatives in Medicinal Chemistry
The translation of a promising compound from the laboratory to the clinic is a resource-intensive, multidisciplinary endeavor. The future development of this compound will be significantly enhanced through strategic collaborations. nih.govmdpi.com
Establishing a network of researchers with complementary expertise is crucial. This includes:
Synthetic Organic Chemists to efficiently produce the compound and its derivatives. jmchemsci.com
Computational Chemists to model interactions and guide rational drug design. nih.gov
Biologists and Pharmacologists to perform in vitro and in vivo screening, target validation, and mechanism of action studies.
Structural Biologists to determine co-crystal structures of active compounds with their biological targets, providing invaluable insight for further optimization.
Such collaborative initiatives, often bridging academia and industry, are essential for pooling resources, sharing knowledge, and overcoming the multifaceted challenges of drug discovery and development. nih.gov
Data Tables
Table 1: Future Research Strategies for this compound
| Research Area | Objective | Key Methodologies | Potential Outcome |
|---|---|---|---|
| Novel Derivatization | Expand chemical diversity and establish Structure-Activity Relationships (SAR). | Parallel synthesis, multicomponent reactions, N-functionalization, amino group modification. | A library of novel analogues with a range of physicochemical and biological properties. |
| Computational Chemistry | Guide rational design and prioritize synthetic targets. | Molecular Docking, DFT Calculations, QSAR, Pharmacophore Modeling. nih.gov | Identification of high-potential derivatives and a deeper understanding of the SAR. |
| Target Exploration | Identify novel biological targets and therapeutic indications. | Broad-panel kinase screening, anti-infective assays, neuroinflammation models, GPCR profiling. researchgate.netnih.govacs.org | Discovery of new mechanisms of action and expansion into new disease areas. |
| Collaborative Initiatives | Accelerate development through multidisciplinary expertise. | Academic-industry partnerships, joint research programs, data sharing consortia. nih.gov | Efficient progression of lead compounds toward preclinical and clinical evaluation. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
